3-(4-Methylphenyl)benzonitrile

Overview

Description

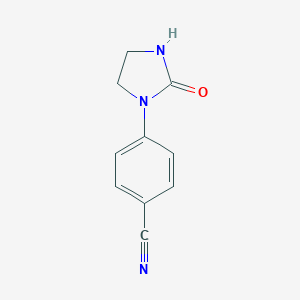

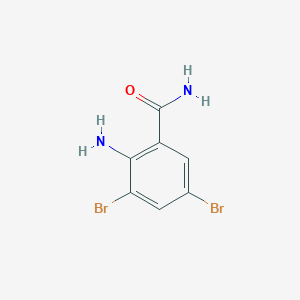

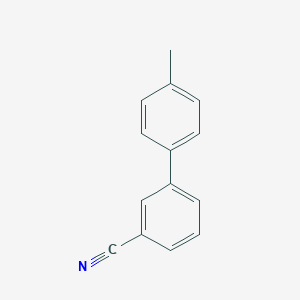

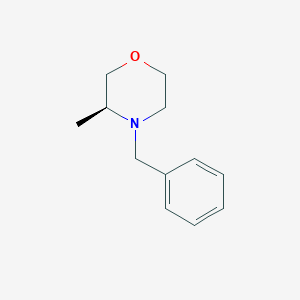

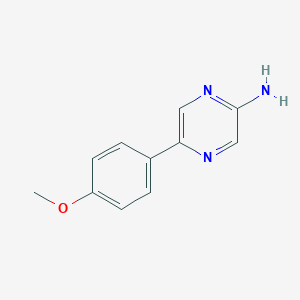

3-(4-Methylphenyl)benzonitrile is a chemical compound with the molecular formula C14H11N . It is also known as 4’-methyl-biphenyl-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of 3-(4-Methylphenyl)benzonitrile consists of a biphenyl group with a methyl group attached to one of the phenyl rings and a nitrile group attached to the other . The InChI code for this compound is 1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 .Physical And Chemical Properties Analysis

3-(4-Methylphenyl)benzonitrile has a molecular weight of 193.25 . .Scientific Research Applications

Crystal Structure Analysis

3-(4-Methylphenyl)benzonitrile: has been studied for its crystal structure, which is crucial for understanding its physical and chemical properties . The molecule’s phenyl rings are inclined to one another, and in the crystal form, weak C—H interactions create a layered structure. This information is vital for materials science and engineering, where the crystal structure can influence the material’s properties and suitability for various applications.

Non-Linear Optical (NLO) Materials

Some derivatives of 3-(4-Methylphenyl)benzonitrile , such as chalcones, have been reported to be good NLO materials . NLO materials are essential for developing advanced photonic technologies like high-speed information processing and laser systems. The compound’s ability to alter the polarization of light makes it a candidate for future research in optical switching and modulation devices.

Medicinal Chemistry

The compound’s analogs have been isolated from natural products and have biological applications . In medicinal chemistry, understanding the structure and reactivity of such compounds can lead to the development of new pharmaceuticals, especially in the design of drugs with specific targeting capabilities.

Quantum Chemistry Calculations

3-(4-Methylphenyl)benzonitrile: has been used in quantum chemistry calculations to predict molecular properties such as polarizability and hyperpolarizability . These properties are significant for the development of new materials with potential applications in electronics and optics.

Vibrational Spectroscopy

The compound has been subjected to vibrational spectroscopy studies, including FTIR and FT-Raman, to investigate its vibrational modes . This analysis is crucial for chemical identification and quantification, which has applications in quality control and research laboratories.

Thermodynamic Properties

Density Functional Theory (DFT) has been employed to study the thermodynamic properties of 3-(4-Methylphenyl)benzonitrile derivatives . Knowledge of these properties is essential for chemical process design and optimization, particularly in the chemical manufacturing industry.

Safety And Hazards

properties

IUPAC Name |

3-(4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJXCGMHZMGQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362719 | |

| Record name | 3-(4-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)benzonitrile | |

CAS RN |

133909-96-3 | |

| Record name | 3-(4-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)

![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)